3-Morpholin-4-ylpentanenitrile
Description
3-Morpholin-4-ylpentanenitrile is a nitrile derivative featuring a morpholine moiety (a six-membered ring containing one oxygen and one nitrogen atom) attached to a pentanenitrile backbone. Consequently, this article will focus on structurally related morpholine-containing compounds from the Kanto Reagents catalog (2022) to infer comparative insights .
Properties
IUPAC Name |
3-morpholin-4-ylpentanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-2-9(3-4-10)11-5-7-12-8-6-11/h9H,2-3,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTXCBPGTAZEPPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC#N)N1CCOCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Morpholin-4-ylpentanenitrile typically involves the reaction of morpholine with a suitable nitrile precursor. One common method is the nucleophilic substitution reaction where morpholine reacts with 4-chloropentanenitrile under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the substitution.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-Morpholin-4-ylpentanenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
3-Morpholin-4-ylpentanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting neurological conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Morpholin-4-ylpentanenitrile depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The morpholine ring can enhance the compound’s ability to cross biological membranes, increasing its bioavailability and efficacy.
Comparison with Similar Compounds
3-Morpholin-4-ylaniline
- Structure : Aniline (aromatic amine) with a morpholine group at the 3-position.
- Molecular Formula : C₁₀H₁₄N₂O
- Molecular Weight : 178.23 g/mol
- CAS RN : 159724-40-0
- Melting Point : 118–119°C
- Purity : 97%
Commercial Availability :
Quantity Price (JPY) Product Code 5 g 49,400 49270-53 (TFS) 1 g 12,300 49270-54 (TFS) 250 mg 4,700 49270-55 (TFS)
1-[2-(Morpholin-4-yl)ethyl]piperazine
- Structure : Piperazine (a bicyclic amine) with a morpholine-ethyl substituent.
- Molecular Formula : C₁₀H₂₁N₃O
- Molecular Weight : 199.29 g/mol
- CAS RN : 4892-89-1
- Commercial Availability: Quantity Price (JPY) Product Code 10 g Not listed 36714-1A (TFS)
(Note: Melting point and purity data are unavailable for this compound in the provided evidence.)
Key Comparative Analysis
Structural Differences
- 3-Morpholin-4-ylaniline : Contains an aromatic amine (aniline) core, which may confer rigidity and π-π interaction capabilities in synthesis.
- 1-[2-(Morpholin-4-yl)ethyl]piperazine : Features a flexible piperazine backbone, often used to enhance solubility or as a linker in drug design.
- Hypothesized for 3-Morpholin-4-ylpentanenitrile : The nitrile group (-CN) could introduce polarity and reactivity (e.g., in nucleophilic additions), differentiating it from the amine-focused analogs above.
Physical Properties
- Melting Point : 3-Morpholin-4-ylaniline has a well-defined melting point (118–119°C), suggesting crystalline stability. The absence of such data for the piperazine derivative may indicate variability in solid-state behavior or commercial grade differences.
- Molecular Weight : The piperazine derivative is heavier (199.29 g/mol vs. 178.23 g/mol), likely due to the ethyl-piperazine extension.
Commercial Availability and Cost
- Pricing Trends : 3-Morpholin-4-ylaniline shows significant cost scaling (e.g., 250 mg costs ~10% of the 5g price per gram), typical for bulk reagent discounts. The piperazine derivative’s pricing is unspecified but may follow similar trends.
- Synthesis Demand : Higher catalog visibility for 3-Morpholin-4-ylaniline suggests broader application in research, possibly as a coupling agent or pharmacophore.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
